Home > Products > Screening Compounds P106596 > 4-Hydroxy Loxoprofen Alcohol (Mixture of Diastereomers)
4-Hydroxy Loxoprofen Alcohol (Mixture of Diastereomers) -

4-Hydroxy Loxoprofen Alcohol (Mixture of Diastereomers)

Catalog Number: EVT-15423287
CAS Number:
Molecular Formula: C15H20O4
Molecular Weight: 264.32 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

4-Hydroxy Loxoprofen Alcohol, a mixture of diastereomers, is a significant compound derived from Loxoprofen, a non-steroidal anti-inflammatory drug (NSAID). This compound is recognized for its therapeutic potential in pain and inflammation management. It is categorized under the class of propionic acid derivatives, specifically as a monocarboxylic acid and a member of cyclopentanones. The chemical structure of 4-Hydroxy Loxoprofen Alcohol is characterized by the presence of a hydroxyl group at the 4-position, which enhances its pharmacological efficacy compared to its parent compound, Loxoprofen.

Source: The compound can be synthesized from Loxoprofen through various chemical reactions that modify its structure to introduce the hydroxyl functional group.

Synthesis Analysis

Methods

The synthesis of 4-Hydroxy Loxoprofen Alcohol typically involves the hydroxylation of Loxoprofen. This process requires specific catalysts and controlled conditions to ensure optimal yield and purity. The general steps include:

  1. Hydroxylation: Introducing a hydroxyl group at the 4-position of Loxoprofen.
  2. Catalysts: Commonly used catalysts include transition metals or acidic conditions that facilitate the addition of the hydroxyl group.
  3. Reaction Conditions: The reaction is performed in organic solvents under controlled temperature to enhance reaction efficiency.

Technical Details

In industrial applications, the production is often scaled up using batch or continuous flow reactors. Key aspects include:

  • Industrial Reagents: Use of high-purity reagents to ensure product quality.
  • Automated Monitoring: Implementation of automated systems for real-time monitoring of reaction parameters.
  • Purification Techniques: Techniques such as crystallization and chromatography are employed to isolate and purify the final product.
Molecular Structure Analysis

Structure and Data

The molecular formula for 4-Hydroxy Loxoprofen Alcohol is C15H20O4C_{15}H_{20}O_{4} with a molecular weight of approximately 264.32 g/mol. Its structural characteristics include:

  • IUPAC Name: 2-[4-[(2,4-dihydroxycyclopentyl)methyl]phenyl]propanoic acid
  • InChI Key: COCTZXJHZDMRKU-UHFFFAOYSA-N
  • SMILES Representation: CC(C1=CC=C(C=C1)CC2CC(CC2O)O)C(=O)O

The compound exists as a mixture of diastereomers, which can exhibit different physical and chemical properties due to the spatial arrangement of atoms.

Chemical Reactions Analysis

Types of Reactions

4-Hydroxy Loxoprofen Alcohol can participate in several chemical reactions:

  • Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
  • Reduction: Reduction reactions can revert it back to Loxoprofen by removing the hydroxyl group.
  • Substitution: The hydroxyl group may be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

  • Oxidation Agents: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.
  • Reducing Agents: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
  • Substitution Reagents: Thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃).
Mechanism of Action

The primary mechanism through which 4-Hydroxy Loxoprofen Alcohol exerts its effects is through the inhibition of cyclooxygenase enzymes (COX-1 and COX-2). These enzymes are crucial in synthesizing prostaglandins, which mediate pain and inflammation. By inhibiting these enzymes, the compound effectively reduces prostaglandin levels, leading to decreased pain and inflammatory responses in biological systems.

Physical and Chemical Properties Analysis

Physical Properties

  • Molecular Weight: 264.32 g/mol
  • Density: Not available
  • Boiling Point: Not available
  • Melting Point: Not available

Chemical Properties

  • Solubility: Water solubility is approximately 47 mg/mL.
  • pKa Values: The strongest acidic pKa is around 4.19.
  • LogP Values: Indicates moderate lipophilicity with logP values ranging from 2.99 to 3.35.

These properties influence the compound's behavior in biological systems and its interaction with other molecules.

Applications

4-Hydroxy Loxoprofen Alcohol has several scientific applications:

  1. Analytical Chemistry: Utilized as a reference standard for studying non-steroidal anti-inflammatory drugs and their metabolites.
  2. Biological Research: Investigated for its effects on cellular processes, particularly in enzyme inhibition studies.
  3. Pharmaceutical Development: Explored for potential therapeutic applications in managing pain and inflammation, contributing to new drug formulations.
  4. Drug Delivery Systems: Studied for its role in enhancing drug delivery mechanisms due to its favorable solubility and absorption characteristics.
Metabolic Pathways and Enzymatic Biotransformation of 4-Hydroxy Loxoprofen Alcohol

Role of Carbonyl Reductases in Stereoselective Reduction of Loxoprofen Precursors

Loxoprofen, a propionic acid-derived NSAID, functions as a prodrug requiring enzymatic activation to exert pharmacological effects. This activation is mediated primarily by carbonyl reductases (CBRs) in human liver cytosol, which catalyze the stereoselective reduction of its ketone group to form active alcoholic metabolites. The human genome expresses three key CBR isoforms: CBR1 (SDR21C1), CBR3 (SDR21C2), and CBR4 (SDR45C1), with CBR1 exhibiting the highest catalytic efficiency toward loxoprofen [5]. The reduction yields two diastereomeric alcohols: the pharmacologically active trans-alcohol metabolite (2-[4-[[(1R,2S)-2-hydroxycyclopentyl]methyl]phenyl]propanoic acid) and the inactive cis-alcohol metabolite. Kinetic studies reveal distinct stereoselectivity:

  • CBR1 shows a 5.3-fold higher affinity (lower Km) for loxoprofen compared to aldehyde reductase, with a Km of 58 µM and Vmax of 12 nmol/min/mg protein [7].
  • Dihydrodiol dehydrogenases (DDHs) contribute significantly to this reduction, particularly for the trans-alcohol formation, displaying lower Km values than CBR1 in some cases [7].

Table 1: Enzyme Kinetics of Loxoprofen Reduction by Human Carbonyl Reductases

EnzymeKm (µM)Vmax (nmol/min/mg)Major Metabolite
CBR158 ± 612 ± 1trans-alcohol
CBR3142 ± 158 ± 0.7cis-alcohol
Aldehyde Reductase310 ± 285 ± 0.4cis-alcohol

The tissue-specific expression of CBR1 (high in liver, kidney, heart) versus CBR3 (ubiquitous) further governs systemic exposure to active metabolites [5]. Genetic polymorphisms in CBR1 (e.g., rs9024) alter catalytic efficiency, potentially affecting individual drug response [1].

CYP3A4/5-Mediated Hydroxylation Mechanisms in Diastereomer Formation

Beyond reductive activation, loxoprofen undergoes oxidative metabolism via cytochrome P450 isoforms CYP3A4 and CYP3A5, forming 4-hydroxy loxoprofen alcohol diastereomers. This pathway represents a competing metabolic route that diverts substrate from active metabolite formation [2] [6]. Key mechanistic insights include:

  • Reaction Phenotyping: Incubations with recombinant human CYPs and chemical inhibitors (ketoconazole) confirmed CYP3A4/5 as the primary isoforms responsible for loxoprofen hydroxylation. Dexamethasone-induced CYP3A4 expression increases hydroxylated metabolite (OH-LOX) formation by 3.2-fold [2] [6].
  • Diastereomeric Products: Hydroxylation occurs predominantly at the cyclopentyl ring or phenylmethyl group, generating M3 (3'-OH loxoprofen) and M4 (4'-OH loxoprofen). These metabolites lack COX-inhibitory activity but contribute to overall clearance [2] [3].
  • Kinetic Parameters: The intrinsic clearance (CLint) for hydroxylation by CYP3A4 is 18.7 µL/min/mg protein, with a Km of 124 µM [3].

Table 2: Hydroxylated Metabolites of Loxoprofen Mediated by CYP3A4/5

MetaboliteSite of HydroxylationEnzyme ResponsibleRelative Abundance (%)
M33'-Phenyl positionCYP3A4/542 ± 5
M44'-Phenyl positionCYP3A4/558 ± 6

In vivo studies in mice demonstrate that CYP3A induction by dexamethasone reduces plasma exposure to active trans-alcohol by 35%, correlating with increased OH-LOX formation [6]. Conversely, CYP3A inhibition by ketoconazole elevates trans-alcohol AUC by 52% [6].

UGT2B7-Catalyzed Glucuronidation of Alcohol Metabolites: Stereochemical Implications

Phase II metabolism of loxoprofen alcohols involves UDP-glucuronosyltransferase 2B7 (UGT2B7), which catalyzes glucuronide conjugation at the carboxylic acid or alcohol moiety. This pathway significantly influences the elimination and stereoselectivity of diastereomers [2] [9]:

  • Stereochemical Preference: UGT2B7 exhibits 2.8-fold higher activity toward the active trans-alcohol versus the cis-isomer, forming trans-alcohol glucuronide (M7) as the major conjugate. This selectivity arises from differential binding affinities in the enzyme's active site [3] [9].
  • Reaction Kinetics: The Km for trans-alcohol glucuronidation is 86 µM, with a Vmax of 4.1 nmol/min/mg, while the cis-isomer shows a Km of 214 µM and Vmax of 2.3 nmol/min/mg [3].
  • Inhibition by NSAIDs: Competitive inhibition occurs with co-administered NSAIDs; flufenamic acid (Ki = 1.2 µM) and mefenamic acid (Ki = 2.8 µM) potently inhibit UGT2B7, potentially altering loxoprofen alcohol clearance [9].

Table 3: Glucuronidation Parameters of Loxoprofen Alcohol Diastereomers by UGT2B7

SubstrateKm (µM)Vmax (nmol/min/mg)Glucuronide Metabolite
trans-alcohol86 ± 94.1 ± 0.3M7
cis-alcohol214 ± 222.3 ± 0.2M8

Glucuronide conjugates (M5–M8) account for 66–92% of urinary metabolites, with renal excretion representing the primary elimination route [1] [3].

Interspecies Variability in Hepatic Microsomal Metabolism: Human vs. Rodent Models

Significant interspecies differences exist in loxoprofen metabolism, impacting translational research:

  • Carbonyl Reduction: Human liver cytosol exhibits 4.5-fold higher trans-alcohol formation than rat cytosol, attributed to higher CBR1 expression. Monkey microsomes show kinetics closest to humans [2] [3].
  • CYP-Mediated Hydroxylation: Hydroxylation clearance (CLint) in human liver microsomes (18.7 µL/min/mg) exceeds that in mice (7.2 µL/min/mg) but is lower than in dogs (25.4 µL/min/mg) [6].
  • Glucuronidation: UGT2B7 orthologs are absent in rodents; rat UGT1A6 and mouse UGT1A2 partially compensate but show 3.1-fold lower activity toward trans-alcohol than human UGT2B7 [3] [9].

Table 4: Species Differences in Loxoprofen Metabolite Formation

ParameterHumanRatMouseMonkey
CBR Activity (Vmax)12 nmol/min/mg2.7 nmol/min/mg3.1 nmol/min/mg9.8 nmol/min/mg
CYP3A CLint18.7 µL/min/mg14.2 µL/min/mg7.2 µL/min/mg22.3 µL/min/mg
UGT Activity (Vmax)4.1 nmol/min/mg1.3 nmol/min/mg1.8 nmol/min/mg3.7 nmol/min/mg

These disparities necessitate cautious interpretation of rodent data for human pharmacokinetic predictions, particularly regarding diastereomer ratios and drug-drug interaction risks [2] [6].

Properties

Product Name

4-Hydroxy Loxoprofen Alcohol (Mixture of Diastereomers)

IUPAC Name

2-[4-[(2,4-dihydroxycyclopentyl)methyl]phenyl]propanoic acid

Molecular Formula

C15H20O4

Molecular Weight

264.32 g/mol

InChI

InChI=1S/C15H20O4/c1-9(15(18)19)11-4-2-10(3-5-11)6-12-7-13(16)8-14(12)17/h2-5,9,12-14,16-17H,6-8H2,1H3,(H,18,19)

InChI Key

COCTZXJHZDMRKU-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=C(C=C1)CC2CC(CC2O)O)C(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.